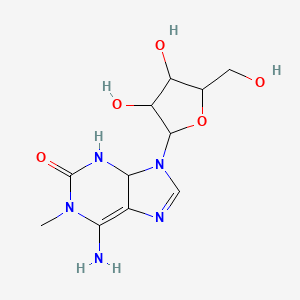
Doridosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of isoguanosine, differing by the presence of a methyl group at the nitrogen-1 position. This compound has garnered interest due to its unique pharmacological properties, including muscle relaxant and hypotensive effects .
Preparation Methods
Doridosine can be synthesized through several methods. One efficient synthetic route involves the condensation of 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide with methyl isothiocyanate, followed by treatment with dicyclohexylcarbodiimide (DCC) to form a thiourea derivative. This intermediate is then cyclized with ethanolic ammonia to yield this compound . Another method involves the direct methylation of isoguanosine with methyl iodide . Industrial production methods typically follow these synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Doridosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Doridosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: this compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Its muscle relaxant and hypotensive properties make it a candidate for drug development.
Mechanism of Action
Doridosine exerts its effects primarily through interaction with adenosine receptors. It acts as an agonist at these receptors, leading to various physiological responses such as vasodilation and muscle relaxation . The molecular targets include adenosine A1 and A2 receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Doridosine is similar to other nucleosides like isoguanosine and guanosine. its unique methylation at the nitrogen-1 position distinguishes it from these compounds. This structural difference imparts distinct pharmacological properties, such as enhanced muscle relaxant activity . Similar compounds include:
Isoguanosine: An isomer of guanosine with different functional group positions.
Guanosine: A naturally occurring nucleoside involved in various biological processes.
S6-methylisoguanosine: Another methylated derivative of isoguanosine with different biological activities.
This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17N5O5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one |
InChI |
InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20) |
InChI Key |
QPKAXGGZEQOSRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















